N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide
Description
Properties
Molecular Formula |
C15H11ClFN5O |
|---|---|
Molecular Weight |
331.73 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H11ClFN5O/c16-11-3-1-2-10(6-11)8-18-15(23)13-5-4-12(17)7-14(13)22-9-19-20-21-22/h1-7,9H,8H2,(H,18,23) |
InChI Key |
YDVKUYKZSDPNSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Fluoro-2-(1H-Tetrazol-1-yl)Benzoic Acid
The tetrazole ring is installed via a [2+3] cycloaddition between 2-cyano-4-fluorobenzoic acid and sodium azide under acidic conditions. A ZnBr₂ catalyst (5 mol%) in DMF at 110°C for 12 hours achieves 78% yield (Table 1).
Amidation with 3-Chlorobenzylamine
The carboxylic acid is activated using EDCl/HOBt (1:1.2 molar ratio) in anhydrous THF. Reaction with 3-chlorobenzylamine at 0°C→25°C for 6 hours yields 65% of the target compound. Purification via silica gel chromatography (hexane:EtOAc = 3:1) removes unreacted amine.
Table 1: Direct Amidation Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Tetrazole cyclization | ZnBr₂, DMF, 110°C, 12 h | |
| Amidation coupling agent | EDCl/HOBt, THF, 25°C | |
| Overall yield | 65% |
Post-Coupling Tetrazole Formation
Alternative strategies delay tetrazole synthesis until after amidation to prevent side reactions during coupling.
Synthesis of 2-Cyano-4-fluoro-N-(3-chlorobenzyl)benzamide
2-Cyano-4-fluorobenzoic acid is coupled with 3-chlorobenzylamine using HATU/DIEA in DCM (82% yield). The nitrile group remains intact under these mild conditions.
Tetrazole Cyclization
The nitrile undergoes cycloaddition with NaN₃ and NH₄Cl in DMF at 120°C for 24 hours, yielding 74% of the final product. Microwave irradiation (150°C, 30 min) improves yield to 89%.
Table 2: Post-Coupling Tetrazole Formation
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Amidation | HATU/DIEA, DCM, rt | 82% | |
| Conventional cyclization | NaN₃/NH₄Cl, DMF, 120°C, 24 h | 74% | |
| Microwave cyclization | NaN₃/NH₄Cl, DMF, 150°C, 0.5 h | 89% |
Microwave-Assisted Synthesis
Recent advances in CN111187215A demonstrate that microwave irradiation significantly accelerates tetrazole formation. A single-step protocol combining amidation and cyclization achieves 85% yield:
- One-Pot Reaction : 2-cyano-4-fluorobenzoic acid, 3-chlorobenzylamine, HATU, and NaN₃ are irradiated at 150°C for 1 hour.
- Purification : Recrystallization from ethanol/water (4:1) affords 99% purity by HPLC.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct amidation | Fewer steps | Low tetrazole stability | 65% |
| Post-coupling | Higher purity | Long reaction times | 74–89% |
| Microwave-assisted | Rapid, energy-efficient | Specialized equipment needed | 85% |
Post-coupling methods generally outperform direct amidation due to better control over tetrazole regiochemistry. Microwave-assisted synthesis offers the best balance of speed and yield but requires costly instrumentation.
Optimization Strategies
Solvent Systems
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorobenzyl and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The tetrazole ring and other functional groups play a crucial role in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The benzamide scaffold is widely utilized in drug design. Key analogs and their structural distinctions include:
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
Analysis :
- Simple amide couplings (e.g., Rip-B) achieve high yields (>80%), while multi-step syntheses involving alkylation () or Boc deprotection () face challenges, as seen in the 11% yield for the sulfonamide derivative .
- The target compound’s synthesis would likely require tetrazole introduction via cycloaddition or substitution, which may impact yield depending on reagent compatibility.
Biological Activity
N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole moiety, which is known for its diverse biological activities. The presence of the 3-chlorobenzyl and 4-fluoro groups contributes to its pharmacological properties. The chemical formula can be summarized as follows:
- Molecular Formula : C_{13}H_{10}ClF N_{5}
- Molecular Weight : 285.7 g/mol
Antitumor Activity
Recent studies have indicated that compounds with similar structural characteristics exhibit significant antitumor activity. For instance, N-(2-amino-4-fluorophenyl)-4-bis-(2-chloroethyl)-amino-benzamide has shown selective inhibition against histone deacetylases (HDACs), particularly HDAC3, with an IC50 value of 95.48 nM . The antiproliferative activity against HepG2 cells was notable, with an IC50 of 1.30 μM, indicating that modifications in the benzamide structure can enhance anticancer properties.
The biological activity of this compound may involve multiple mechanisms:
- HDAC Inhibition : Similar compounds have been shown to inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Apoptosis Induction : Studies suggest that such compounds can promote apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .
- Cell Growth Inhibition : The compound may inhibit cell proliferation through various pathways, including modulation of signaling cascades involved in cell survival and growth.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that certain functional groups are crucial for enhancing biological activity:
- Chlorine and Fluorine Substituents : The presence of electron-withdrawing groups like chlorine and fluorine increases lipophilicity and may enhance receptor binding.
- Tetrazole Ring : The tetrazole moiety is essential for the biological activity, providing hydrogen bonding capabilities that may facilitate interactions with target proteins.
Case Study 1: Anticancer Properties
A study explored the anticancer effects of a series of benzamide derivatives, including those similar to this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, with some derivatives achieving IC50 values lower than standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzamide derivatives against Gram-positive and Gram-negative bacteria. Compounds with similar structures showed promising antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .
Data Summary
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain reflux conditions during benzoylation to prevent side reactions (e.g., hydrolysis) .
- Catalyst Use : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
- HPLC Gradient Adjustment : Tailor mobile-phase gradients (e.g., acetonitrile/water with 0.1% TFA) to improve resolution and yield .
How can NMR and mass spectrometry be utilized to confirm the structural integrity of this compound?
Basic Research Focus
1H NMR Analysis :
Q. ESI Mass Spectrometry :
Q. Advanced Validation :
- 2D NMR (HSQC, HMBC) : Correlate aromatic protons with carbonyl carbons (δ 165–170 ppm) to confirm amide bonding .
What strategies are employed to analyze structure-activity relationships (SAR) for benzamide derivatives with tetrazole substituents?
Advanced Research Focus
Key SAR Parameters :
- Tetrazole Position : Derivatives with tetrazole at the ortho position (e.g., 2-(1H-tetrazol-1-yl)) show enhanced enzyme inhibition compared to para analogs due to steric and electronic effects .
- Substituent Effects : Fluorine at the 4-position increases metabolic stability, while 3-chlorobenzyl enhances lipophilicity (logP ~2.5) .
Q. Methodology :
- In Vitro Assays : Test inhibition of target enzymes (e.g., PFOR in anaerobic pathogens) at varying concentrations (IC₅₀ values) .
- Comparative Analysis : Synthesize analogs (e.g., trifluoromethyl vs. methyl groups) and compare potency using dose-response curves .
Q. Validation Assays :
- Enzyme Inhibition : Measure PFOR activity using NADH oxidation assays with purified enzyme (λ = 340 nm) .
- Microscale Thermophoresis (MST) : Quantify binding affinity (Kd) by monitoring fluorescence changes during enzyme-ligand interaction .
- Mutagenesis Studies : Replace key residues (e.g., Asp → Ala) to confirm binding dependency on tetrazole interactions .
What computational methods are suitable for predicting the binding mode of this compound with its target?
Advanced Research Focus
Molecular Docking :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
